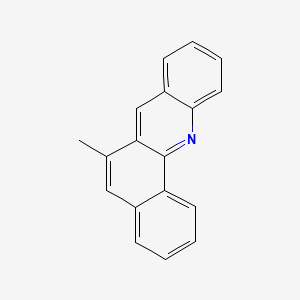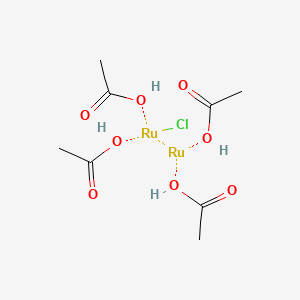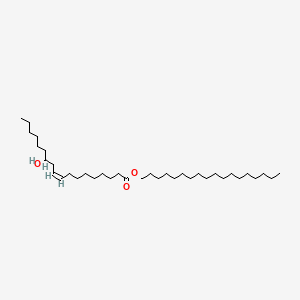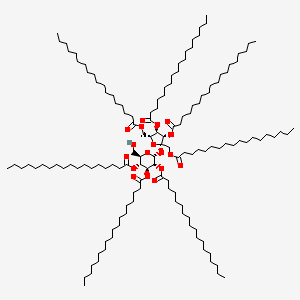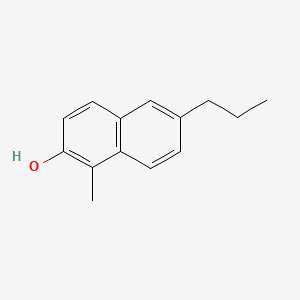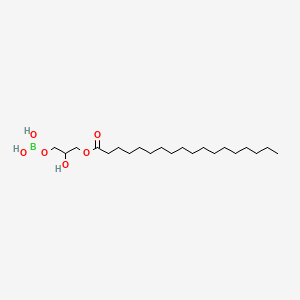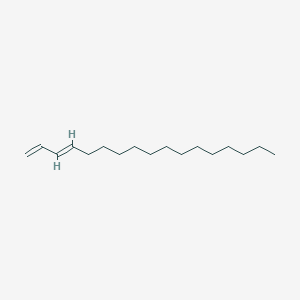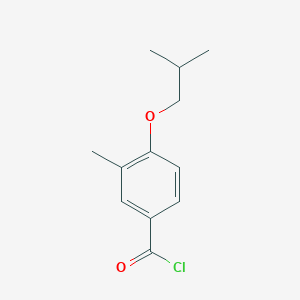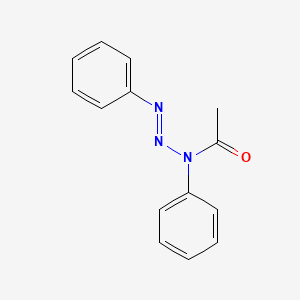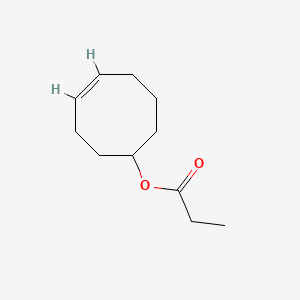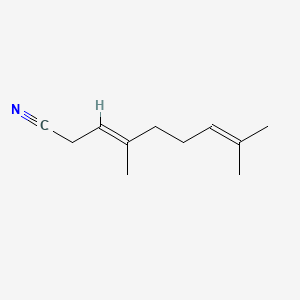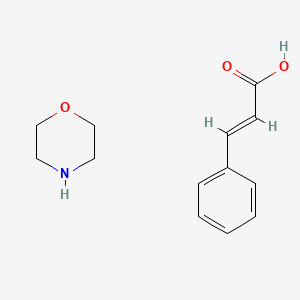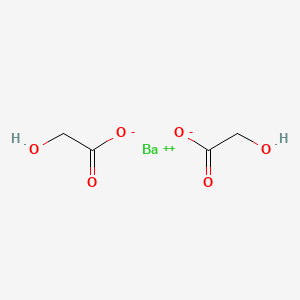
Barium bis(hydroxyacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis(hydroxyacetate) is a chemical compound with the formula C4H6BaO6. It is also known as bis(hydroxyacetic acid)barium salt. This compound is characterized by the presence of barium ions coordinated with hydroxyacetate ligands. Barium bis(hydroxyacetate) is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium bis(hydroxyacetate) can be synthesized through the reaction of barium hydroxide with hydroxyacetic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then hydroxyacetic acid is added slowly with constant stirring. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating. The resulting solution is then evaporated to obtain barium bis(hydroxyacetate) crystals.
Industrial Production Methods
In industrial settings, the production of barium bis(hydroxyacetate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade barium hydroxide and hydroxyacetic acid. The reaction is carried out in large reactors with efficient mixing and temperature control systems. The product is then purified through crystallization and drying processes to obtain high-purity barium bis(hydroxyacetate).
Analyse Chemischer Reaktionen
Types of Reactions
Barium bis(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: The hydroxyacetate ligands can be oxidized to form corresponding carboxylate compounds.
Reduction: Under specific conditions, the compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyacetate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyacetate ligands.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various organic acids or bases can be used to substitute the hydroxyacetate ligands.
Major Products Formed
Oxidation: Barium acetate and other carboxylate compounds.
Reduction: Reduced forms of the hydroxyacetate ligands.
Substitution: Barium salts of the substituting ligands.
Wissenschaftliche Forschungsanwendungen
Barium bis(hydroxyacetate) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes and as a precursor for other barium compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential use in medical imaging and diagnostic applications due to its barium content.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of barium bis(hydroxyacetate) involves the interaction of barium ions with various molecular targets. In biological systems, barium ions can interact with cellular components, affecting ion channels and cellular signaling pathways. The hydroxyacetate ligands can also participate in biochemical reactions, influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium acetate: Similar in structure but lacks the hydroxy groups present in barium bis(hydroxyacetate).
Barium hydroxide: Contains barium ions but with hydroxide ligands instead of hydroxyacetate.
Barium carbonate: Another barium compound with carbonate ligands.
Uniqueness
Barium bis(hydroxyacetate) is unique due to the presence of hydroxyacetate ligands, which impart specific chemical properties and reactivity. This makes it distinct from other barium compounds and suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
71411-72-8 |
|---|---|
Molekularformel |
C4H6BaO6 |
Molekulargewicht |
287.41 g/mol |
IUPAC-Name |
barium(2+);2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Ba/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
YIGIVHRFZMLNRO-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


